molecular formula C17H22N2O5S2 B2806105 N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide CAS No. 1396848-48-8

N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

Cat. No. B2806105
CAS RN: 1396848-48-8
M. Wt: 398.49
InChI Key: RITJNNMKTMKLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H22N2O5S2 and its molecular weight is 398.49. The purity is usually 95%.
BenchChem offers high-quality N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

  • Antitumor Activity : Novel 6-chloro-1,1-dioxo-1,4,2-benzodithiazie derivatives have demonstrated in vitro antitumor activity, with certain compounds showing remarkable activity against leukemia SR cell line due to their structural and electronic properties (Brzozowski, Sa̧czewski, & Gdaniec, 2003).
  • Photodynamic Therapy for Cancer : Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base highlights its potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antibacterial Applications

  • Antibacterial Potential : N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives have shown potent antibacterial agents and moderate enzyme inhibitors potential, which opens up avenues for therapeutic applications against bacterial infections (Abbasi et al., 2017).

Antioxidant, Analgesic, and Anti-HCV Agents

  • Celecoxib Derivatives : A series of novel celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing that these compounds can potentially be developed into therapeutic agents (Küçükgüzel et al., 2013).

Molecular Docking and Bioassay Studies

  • Cyclooxygenase-2 Inhibition : Synthesis and structural analysis of specific tetrazole derivatives have led to insights into their interactions with the cyclooxygenase-2 enzyme, indicating potential as inhibitors and offering a basis for further drug development (Al-Hourani et al., 2016).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O5S2/c1-13-11-15(14(2)24-13)12-18-26(22,23)17-7-5-16(6-8-17)19-9-3-4-10-25(19,20)21/h5-8,11,18H,3-4,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJNNMKTMKLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,5-dimethylfuran-3-yl)methyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide

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